5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
Description
This bicyclic heterocycle consists of a thiazole ring fused to a partially hydrogenated pyridine ring, with an isopropyl (propan-2-yl) substituent at the 5-position. Its molecular formula is C22H31ClN4O3S2 (MW: 499.09 g/mol) when functionalized as the hydrochloride salt of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-substituted benzamide . The SMILES string (CC1CCN(CC1)S(=O)(=O)c1ccc(cc1)C(=O)Nc1nc2c(s1)CN(CC2)C(C)C.Cl) highlights its sulfonamide and benzamide moieties, which are critical for interactions in medicinal chemistry applications.
Properties
IUPAC Name |
5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7(2)11-4-3-8-9(5-11)12-6-10-8/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIFSWHBNPCOME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is the Phosphoinositide 3-Kinase (PI3K) . PI3K plays a crucial biological function in the process of cell growth, survival, proliferation, and differentiation.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity. The compound exhibits extremely strong PI3Kα inhibitory activity.
Biochemical Analysis
Biochemical Properties
5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis, a programmed cell death mechanism, thereby inhibiting tumor growth. Moreover, it affects cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and metabolism. By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. This inhibition can lead to changes in downstream signaling pathways and gene expression. Additionally, this compound can modulate the activity of transcription factors, proteins that regulate gene expression, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its activity over extended periods. Under different conditions, it may degrade, leading to a loss of activity and altered cellular responses. Long-term exposure to this compound can result in sustained changes in gene expression and cellular metabolism, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as inhibiting tumor growth and modulating immune responses. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit specific enzymes involved in glycolysis, the metabolic pathway that converts glucose into pyruvate, affecting cellular energy production. Additionally, it can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid levels and composition. These interactions highlight the compound’s role in regulating metabolic pathways and cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It can be transported across cell membranes by specific transporters, influencing its localization and accumulation. Binding proteins can also interact with the compound, affecting its distribution within the cell. These interactions determine the compound’s availability and activity in different cellular compartments, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell, influencing its interactions with biomolecules. Post-translational modifications, such as phosphorylation or ubiquitination, can direct the compound to specific subcellular locations, affecting its activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and developing targeted therapeutic strategies.
Comparison with Similar Compounds
Core Structural Variations
The thiazolo[5,4-c]pyridine scaffold is versatile, with modifications at the 2-, 4-, and 5-positions altering physicochemical and biological properties. Key analogues include:
Functional Group Impact on Properties
- In contrast, 2-carbonitrile derivatives (e.g., ) are often intermediates for further functionalization.
- Solubility : Dihydrobromide salts (e.g., ) enhance aqueous solubility, whereas tert-butyl esters (e.g., ) improve lipid solubility.
- Synthetic Utility : Chloromethyl () and bromo () substituents enable nucleophilic substitution or cross-coupling reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
